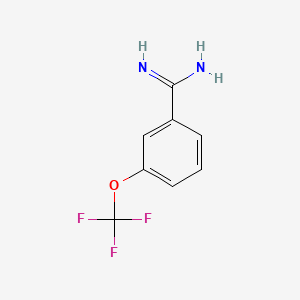

3-(Trifluoromethoxy)benzimidamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethoxy)benzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H3,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBVRRAGKXTOFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479437 |

Source

|

| Record name | 3-(TRIFLUOROMETHOXY)BENZIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791566-24-0 |

Source

|

| Record name | 3-(TRIFLUOROMETHOXY)BENZIMIDAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzimidamide: Synthesis, Properties, and Potential as a Bioactive Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(trifluoromethoxy)benzimidamide, a fluorinated aromatic compound with significant potential in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and established chemical principles to present a robust profile. We will explore its chemical properties, a proposed synthetic route based on established methodologies, and its potential biological activities, particularly as an enzyme inhibitor. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this compound and its derivatives for therapeutic applications.

Introduction: The Significance of the Trifluoromethoxy Group and Benzamidine Core in Drug Design

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a drug candidate. It is a strong electron-withdrawing group, which can modulate the pKa of nearby functionalities and influence binding interactions with biological targets. Furthermore, its high lipophilicity can improve a molecule's ability to cross cellular membranes, thereby enhancing bioavailability. Crucially, the trifluoromethoxy group is metabolically stable, often protecting adjacent positions on an aromatic ring from oxidative metabolism, which can prolong the in vivo half-life of a drug.

When coupled with a benzamidine scaffold, the trifluoromethoxy group creates a molecule with intriguing possibilities. The benzamidine moiety, a potent pharmacophore, is known to mimic the guanidinium group of arginine, allowing it to interact with the active sites of various enzymes, including proteases and nitric oxide synthases.[1][2] This guide will delve into the chemical characteristics and potential applications of this compound, a molecule that synergistically combines these two valuable components.

Chemical Properties and Characterization

| Property | Estimated Value/Information | Basis for Estimation |

| Molecular Formula | C₈H₇F₃N₂O | |

| Molecular Weight | 204.15 g/mol | |

| CAS Number | 186982-36-5 (for hydrochloride salt) | [3] |

| Appearance | White to off-white solid | Based on related benzamidine hydrochlorides.[4][5] |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | General property of hydrochloride salts. |

| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | |

| Boiling Point | Not available. Likely to decompose at high temperatures. |

Spectral Data (Predicted)

The following are predicted spectral characteristics for this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the meta-substitution. The protons of the amidine group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the amidine carbon, and the carbon of the trifluoromethoxy group. The chemical shift of the trifluoromethoxy carbon will be informative.

-

¹⁹F NMR: A single sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift will be characteristic of the -OCF₃ group attached to an aromatic ring.[6][7][8][9]

-

IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for N-H stretching of the amidine group (around 3100-3500 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and strong C-F stretching vibrations associated with the trifluoromethoxy group (in the 1000-1300 cm⁻¹ region).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (204.15 g/mol ).

Synthesis of this compound Hydrochloride

A reliable method for the synthesis of benzamidines is the Pinner reaction, which proceeds via the formation of an intermediate Pinner salt from a nitrile.[6][10][11][12] The proposed synthesis of this compound hydrochloride starts with the commercially available 3-(trifluoromethoxy)benzonitrile.

Sources

- 1. Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzamidine - Wikipedia [en.wikipedia.org]

- 3. 4-(Trifluoromethoxy)benzimidamide | C8H7F3N2O | CID 4071422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-TRIFLUOROMETHYL-BENZAMIDINE HCL | 62980-03-4 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. colorado.edu [colorado.edu]

- 9. spectrabase.com [spectrabase.com]

- 10. Pinner Reaction | NROChemistry [nrochemistry.com]

- 11. Pinner reaction - Wikipedia [en.wikipedia.org]

- 12. 3-TRIFLUOROMETHYL-BENZAMIDINE HCL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethoxy)benzimidamide

This guide provides a comprehensive overview of the synthetic pathway for 3-(trifluoromethoxy)benzimidamide, a valuable building block in medicinal chemistry and drug development. The presence of the trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a detailed look into the practical execution and underlying principles of this synthesis.

Introduction to this compound

Benzimidamide, or amidine, functionalities are crucial in medicinal chemistry due to their ability to act as bioisosteres of guanidines and to form strong hydrogen bonds with biological targets. The trifluoromethoxy (-OCF₃) substituent is a unique functional group often referred to as a "super halogen" due to its high electronegativity and lipophilicity, which can impart favorable pharmacokinetic properties to a molecule.[1] The combination of these two moieties in this compound makes it a sought-after intermediate for the synthesis of a wide range of biologically active compounds.

Strategic Approach to Synthesis: The Pinner Reaction

The most direct and established method for the synthesis of benzimidamides from their corresponding benzonitriles is the Pinner reaction.[2][3] This acid-catalyzed reaction proceeds in two main stages:

-

Imidate Ester Formation: The nitrile is treated with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride, to form an imidate ester hydrochloride salt, also known as a Pinner salt.

-

Aminolysis: The Pinner salt is then reacted with ammonia to yield the desired benzimidamide.

This classical approach is highly effective for a wide range of aromatic nitriles and is the focus of this guide for the synthesis of this compound.

Synthesis Pathway Overview

The overall synthetic transformation is illustrated below:

Caption: Overall synthesis pathway for this compound via the Pinner reaction.

Detailed Experimental Protocol

This protocol is adapted from established Pinner reaction methodologies for the synthesis of arylbenzimidamides.[4]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| 3-(Trifluoromethoxy)benzonitrile | C₈H₄F₃NO | 187.12 | Starting material. Ensure it is of high purity. |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | Must be strictly anhydrous. |

| Anhydrous Hydrogen Chloride | HCl | 36.46 | Gaseous, or a saturated solution in an anhydrous solvent. |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | For precipitation and washing. |

| Ammonia | NH₃ | 17.03 | Gaseous, or as ammonium chloride. |

| Ammonium Chloride | NH₄Cl | 53.49 | Alternative source of ammonia. |

Step 1: Formation of Ethyl 3-(trifluoromethoxy)benzenecarboximidate hydrochloride (Pinner Salt)

Caption: Formation of the Pinner salt intermediate.

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, add 3-(trifluoromethoxy)benzonitrile (1.0 eq).

-

Dissolve the nitrile in anhydrous ethanol (approx. 3-5 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so maintain the temperature at 0-5 °C. Continue the gas introduction until the solution is saturated.

-

Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the Pinner salt.

-

After the reaction is complete, add anhydrous diethyl ether to the mixture to facilitate the precipitation of the product.

-

Collect the precipitated Pinner salt by filtration under a dry atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.

Causality and Insights:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to water, which would hydrolyze the intermediate imidate to an ester, reducing the yield of the desired amidine.[2]

-

Low Temperature: The imidate hydrochloride salt is thermodynamically unstable and can rearrange to the corresponding N-alkyl amide at higher temperatures.[3]

-

Excess Acid and Alcohol: A high concentration of acid is necessary to protonate the nitrile, activating it for nucleophilic attack by the alcohol.

Step 2: Conversion to this compound

Caption: Aminolysis of the Pinner salt to form the amidine.

Procedure A: Using Gaseous Ammonia

-

Suspend the dried Pinner salt from Step 1 in anhydrous ethanol in a flask cooled in an ice bath.

-

Bubble anhydrous ammonia gas through the suspension with stirring until the solution is saturated.

-

Seal the flask and stir at room temperature for several hours (typically 2-6 hours).

-

The reaction mixture will contain the desired amidine hydrochloride and ammonium chloride as a byproduct. The solvent can be removed under reduced pressure.

Procedure B: Using Ammonium Carbonate

-

To the reaction mixture from the Pinner salt formation (after completion), add ammonium carbonate (3.7 eq).[4]

-

Warm the mixture to 30 °C and stir for 10 hours.[4]

-

Filter the reaction mixture to remove inorganic salts, washing with ethanol.[4]

-

Concentrate the filtrate under vacuum to yield the crude product.[4]

Purification

The crude this compound hydrochloride can be purified by recrystallization. A common solvent system is ethanol/ethyl acetate.[4]

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Slowly add ethyl acetate until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with cold ethyl acetate, and dry under vacuum.

Alternative Synthetic Routes

While the Pinner reaction is a robust method, other approaches to amidine synthesis exist:

-

From Thioamides: Conversion of a thioamide with an amine in the presence of a coupling agent.

-

Via Amidoximes: Reduction of an amidoxime, which can be prepared from the corresponding nitrile and hydroxylamine.[5]

-

Metal-Catalyzed Reactions: Direct coupling of nitriles and amines using a metal catalyst, such as copper.

The choice of synthetic route may depend on the availability of starting materials, desired scale, and functional group tolerance of the substrate.

Conclusion

The synthesis of this compound is readily achievable through the classical Pinner reaction, starting from the commercially available 3-(trifluoromethoxy)benzonitrile. Careful control of reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures during the formation of the Pinner salt, is critical for achieving high yields. The resulting amidine is a valuable intermediate for the synthesis of novel therapeutic agents, and this guide provides a solid foundation for its preparation in a laboratory setting.

References

-

Synthesis of trifluoromethyl-functionalized benzo[de][6][7]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry. Available at: [Link]

-

A method for the preparation of primary amides from nitriles using hydrogen peroxide and a catalytic amount of sodium molybdate in ethanol. ResearchGate. Available at: [Link]

-

Pinner reaction. Wikipedia. Available at: [Link]

-

A Lewis acid-promoted Pinner reaction. ResearchGate. Available at: [Link]

-

Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Request PDF. Available at: [Link]

- Synthesis method for benzamidine derivatives. Google Patents.

- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. Google Patents.

- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Google Patents.

-

Recent Advances in The Synthesis of Aryl Nitrile Compounds. Scribd. Available at: [Link]

-

Pinner Reaction. J&K Scientific. Available at: [Link]

-

Pinner Reaction. NROChemistry. Available at: [Link]

-

Synthesis method of benzamidine hydrochloride. Eureka | Patsnap. Available at: [Link]

-

Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. PMC. Available at: [Link]

-

Synthesis of Benzimidazole. Scribd. Available at: [Link]

Sources

- 1. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzimidamide

CAS Number: 186982-36-5 Molecular Formula: C₈H₇F₃N₂O (hydrochloride salt: C₈H₈ClF₃N₂O) Synonyms: 3-(Trifluoromethoxy)benzamidine, 3-(Trifluoromethoxy)benzenecarboximidamide

Introduction for the Research Professional

3-(Trifluoromethoxy)benzimidamide is a fluorinated aromatic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a substituted benzamidine, its structural motif is a recognized pharmacophore and a versatile synthetic intermediate. The incorporation of a trifluoromethoxy (-OCF₃) group at the meta-position of the phenyl ring is a key feature, imparting unique physicochemical properties that are highly sought after in modern drug design. This guide provides a comprehensive overview of its chemical characteristics, a detailed protocol for its synthesis based on established chemical principles, its potential applications as a building block in pharmaceutical development, and essential safety information.

The trifluoromethoxy group is known to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups. These effects can lead to improved pharmacokinetic profiles and enhanced binding affinity of parent molecules to their biological targets. Consequently, this compound serves as a valuable starting material for the synthesis of complex molecules, including enzyme inhibitors and receptor modulators. Benzamidine and its derivatives are utilized in the development of therapeutics for a range of diseases, underscoring the importance of this compound as an intermediate.[1]

Physicochemical Properties

While detailed experimental data for this compound is not extensively published in peer-reviewed literature, its properties can be inferred from data on its precursors and closely related analogues, as well as information from chemical suppliers. The compound is typically supplied as its hydrochloride salt to improve stability and handling.[2]

| Property | Value / Information | Source |

| CAS Number | 186982-36-5 | - |

| Molecular Formula | C₈H₇F₃N₂O (Free Base) / C₈H₈ClF₃N₂O (HCl Salt) | [2] |

| Appearance | Expected to be a powder or crystalline solid. | [2] |

| Purity | Typically >97% (as specified by suppliers). | [2] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [2] |

Synthesis and Mechanism

The most established and logical synthetic route to this compound is through the Pinner reaction . This classic transformation converts a nitrile into an imidate ester (a Pinner salt) using an alcohol and a strong acid, typically anhydrous hydrogen chloride. The resulting Pinner salt is then treated with ammonia or an ammonium salt to yield the target amidine.[3]

The precursor for this synthesis is 3-(Trifluoromethoxy)benzonitrile (CAS 52771-22-9), a commercially available starting material.

Reaction Workflow Diagram

Sources

Unveiling the Therapeutic Potential of 3-(Trifluoromethoxy)benzimidamide: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth technical exploration of 3-(Trifluoromethoxy)benzimidamide, a fluorinated organic compound with significant potential in drug discovery. We will delve into its molecular rationale, potential biological activities, and provide a comprehensive framework for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of this molecule.

Introduction: The Strategic Integration of the Benzimidamide Core and a Trifluoromethoxy Moiety

The unique structure of this compound, featuring a benzimidamide core functionalized with a trifluoromethoxy group at the meta position, presents a compelling case for its investigation as a novel therapeutic agent. The benzimidamide scaffold is a well-established pharmacophore known for its diverse biological activities, including antimicrobial and antifungal properties[1][2][3][4]. The amidine group, a key feature of this core, can act as a bioisostere for other functional groups and participate in crucial binding interactions with biological targets.

The strategic incorporation of a trifluoromethoxy (-OCF3) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance the pharmacological profile of drug candidates[5][6][7]. This electron-withdrawing moiety significantly impacts a molecule's lipophilicity, metabolic stability, and binding affinity[5][7]. The trifluoromethoxy group can improve a compound's ability to cross biological membranes, including the blood-brain barrier, and can protect it from metabolic degradation, thereby extending its half-life[5][7]. This strategic combination of a proven pharmacophore with a powerful modulating group suggests that this compound may possess a unique and advantageous biological activity profile.

Postulated Biological Activities and Therapeutic Targets

Based on the known activities of benzamidine derivatives and the influence of the trifluoromethoxy group, we can postulate several promising avenues for the therapeutic application of this compound.

Antimicrobial and Antifungal Activity

Benzamidine-containing compounds have demonstrated notable efficacy against a range of microbial pathogens[1][2]. The positively charged amidine group can interact with negatively charged components of microbial cell membranes, leading to disruption and cell death. The enhanced lipophilicity conferred by the trifluoromethoxy group could facilitate the compound's penetration into microbial cells, potentially augmenting its antimicrobial potency.

Enzyme Inhibition

The benzimidamide core can mimic the side chain of arginine, allowing it to act as a competitive inhibitor for various enzymes, particularly serine proteases. The trifluoromethoxy group can further enhance binding affinity through favorable interactions within the enzyme's active site. Potential enzyme targets could include thrombin, trypsin, and other proteases implicated in a variety of disease states.

Anti-inflammatory Potential

Given the role of various enzymes and cellular processes in inflammation, there is a rationale for investigating the anti-inflammatory properties of this compound. By inhibiting key inflammatory mediators, this compound could offer a novel approach to treating inflammatory disorders.

Synthesis and Characterization: A Proposed Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Protocol:

-

Pinner Reaction to form the Imidate Ester Hydrochloride:

-

Dissolve 3-(Trifluoromethoxy)benzonitrile in anhydrous ethanol in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with vigorous stirring. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Remove the solvent under reduced pressure to yield the crude ethyl 3-(trifluoromethoxy)benzimidate hydrochloride (Pinner salt).

-

-

Ammonolysis to form the Benzimidamide:

-

Dissolve the crude Pinner salt in a solution of ammonia in ethanol.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain pure this compound.

-

In Vitro Evaluation: A Tiered Approach to Uncovering Biological Activity

A systematic, tiered approach to the in vitro evaluation of this compound is crucial for efficiently identifying its biological activities and mechanism of action.

Caption: Tiered workflow for in vitro evaluation.

Protocol 1: Cytotoxicity Assessment using MTT Assay[8][9][10][11]

Objective: To determine the cytotoxic potential of this compound against a panel of human cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7) and a normal human cell line (e.g., HEK293).

-

Complete cell culture medium.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well plates.

Procedure:

-

Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 and 48 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HeLa | 24 | 25.8 |

| 48 | 15.2 | |

| MCF-7 | 24 | 32.5 |

| 48 | 21.7 | |

| HEK293 | 24 | >100 |

| 48 | 85.3 |

Protocol 2: In Vitro Enzyme Inhibition Assay[12][13][14]

Objective: To assess the inhibitory activity of this compound against a target enzyme (e.g., a serine protease).

Materials:

-

Purified target enzyme.

-

Substrate for the enzyme.

-

Assay buffer.

-

This compound.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare a solution of the target enzyme in the assay buffer.

-

In a 96-well plate, add the enzyme solution to wells containing various concentrations of this compound. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.

Data Presentation: Hypothetical Enzyme Inhibition Data

| Compound | Target Enzyme | IC₅₀ (µM) |

| This compound | Trypsin | 5.6 |

| Thrombin | 12.1 | |

| Reference Inhibitor | Trypsin | 0.8 |

| Thrombin | 1.5 |

In Vivo Evaluation: Assessing Therapeutic Efficacy in Animal Models

Promising in vitro results should be followed by in vivo studies to evaluate the compound's efficacy and safety in a living organism.

Protocol 3: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity[15][16][17][18]

Objective: To evaluate the in vivo anti-inflammatory effect of this compound in a rat model of acute inflammation.

Materials:

-

Male Wistar rats (150-200 g).

-

Carrageenan solution (1% in saline).

-

This compound.

-

Reference anti-inflammatory drug (e.g., Indomethacin).

-

Plethysmometer.

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer this compound orally at different doses. The control group receives the vehicle, and the positive control group receives the reference drug.

-

After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group.

Data Presentation: Hypothetical Anti-inflammatory Activity

| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| Vehicle Control | - | 0 |

| This compound | 10 | 25.4 |

| 30 | 48.7 | |

| 100 | 65.2 | |

| Indomethacin | 10 | 72.1 |

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery, leveraging the established biological activities of the benzimidamide core and the advantageous physicochemical properties imparted by the trifluoromethoxy group. The proposed synthetic route and the detailed in vitro and in vivo evaluation protocols provide a clear and actionable roadmap for elucidating its therapeutic potential. Future research should focus on a broader screening against various microbial strains and a wider panel of enzymes to fully map its biological activity profile. Elucidation of its precise mechanism of action will be crucial for its further development as a clinical candidate. The strategic design of this molecule underscores the power of fluorination in modern drug discovery and opens exciting possibilities for the development of novel therapeutics.

References

- Agunu, A., Abdurahman, E. M., & Shiver, V. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of King Saud University - Science.

-

Slideshare. (n.d.). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Retrieved from [Link]

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- Gendrisch, F., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review.

-

ResearchGate. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

- Fahmy, N. K., et al. (2022).

-

ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Wechem. (n.d.). The Importance of Trifluoromethoxy Group in Chemical Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Retrieved from [Link]

-

MDPI. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Retrieved from [Link]

-

PubMed. (2014). Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Retrieved from [Link]

-

Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

YouTube. (2023). functional in vitro assays for drug discovery. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

-

PubChem. (n.d.). 3-(trifluoromethoxy)benzamide. Retrieved from [Link]

Sources

- 1. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

Unveiling the Therapeutic Potential of 3-(Trifluoromethoxy)benzimidamide: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of 3-(Trifluoromethoxy)benzimidamide, a molecule of significant interest in contemporary drug discovery. By dissecting its structural components—the well-established serine protease-inhibiting benzamidine core and the pharmacokinetically favorable trifluoromethoxy group—we delineate a strategic approach for its comprehensive evaluation. This document serves as a crucial resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols to unlock the full therapeutic promise of this compound. We present a multi-faceted strategy focused on three key therapeutic areas: thrombosis and hemostasis, oncology, and inflammation. For each area, we propose specific molecular targets and provide detailed, validated methodologies for their investigation.

Introduction: Deconstructing this compound for Targeted Discovery

The rational design of small molecule inhibitors is a cornerstone of modern therapeutic development. This compound emerges as a compelling candidate for investigation, primarily due to the synergistic potential of its constituent chemical moieties.

-

The Benzamidine Core: A Known Serine Protease Binder: The benzamidine group is a well-documented pharmacophore that acts as a competitive inhibitor of serine proteases.[1][2] These enzymes play critical roles in a multitude of physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation.[3][4] The positively charged amidinium group of benzamidine mimics the side chains of arginine and lysine, allowing it to bind to the S1 pocket of trypsin-like serine proteases.[3]

-

The Trifluoromethoxy Group: Enhancing "Drug-Likeness": The trifluoromethoxy (-OCF3) group is increasingly utilized in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[5][6] Its high metabolic stability, conferred by the strong carbon-fluorine bonds, can increase a molecule's half-life.[5][6] Furthermore, its lipophilicity can improve membrane permeability and bioavailability.[5][6] The trifluoromethoxy group has been incorporated into molecules exhibiting anti-inflammatory and anticancer activities.[3][7]

This guide hypothesizes that this compound will exhibit potent and selective inhibitory activity against specific serine proteases, and may also possess valuable anticancer and anti-inflammatory properties. The following sections will detail the proposed therapeutic targets and the experimental workflows required to validate these hypotheses.

Hypothesized Therapeutic Target Class: Serine Proteases

Given the presence of the benzamidine core, the primary and most direct therapeutic targets for this compound are serine proteases. These enzymes are integral to a wide array of physiological processes, and their dysregulation is implicated in numerous diseases.

Key Serine Protease Targets in Thrombosis and Hemostasis

The coagulation cascade is a prime example of a serine protease-driven system. Key enzymes in this pathway represent attractive targets for novel anticoagulants.

-

Thrombin (Factor IIa): A central enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin. Its inhibition is a validated strategy for preventing and treating thrombosis.[8]

-

Factor Xa: Situated at the convergence of the intrinsic and extrinsic coagulation pathways, Factor Xa is another critical target for anticoagulation therapy.

-

Plasmin: The primary enzyme responsible for the breakdown of fibrin clots. While inhibition of plasmin is generally undesirable for anticoagulation, understanding the compound's effect on plasmin is crucial for assessing its overall hemostatic profile.[9]

Experimental Workflow: Screening for Serine Protease Inhibition

A systematic approach is required to identify which serine proteases are most potently inhibited by this compound.

Figure 1: Workflow for identifying and characterizing serine protease inhibitors.

This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound against a panel of serine proteases.[2][10]

Materials:

-

This compound

-

Recombinant human serine proteases (e.g., Thrombin, Factor Xa, Trypsin, Plasmin)

-

Fluorogenic peptide substrates specific for each protease

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black microplates

-

Microplate reader with fluorescence detection

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for dose-response analysis.

-

Enzyme Preparation: Dilute the serine proteases to their optimal working concentration in the assay buffer.

-

Assay Setup:

-

To each well of the 96-well plate, add a fixed volume of the assay buffer.

-

Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (if available).

-

Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

-

-

Initiate Reaction: Add the specific fluorogenic substrate to each well to start the enzymatic reaction.

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 360 nm and emission at 480 nm).[11]

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Table 1: Hypothetical IC50 Data for this compound Against Key Serine Proteases

| Serine Protease | IC50 (µM) |

| Thrombin | 0.5 |

| Factor Xa | 1.2 |

| Trypsin | 0.8 |

| Plasmin | > 50 |

| Chymotrypsin | > 100 |

Hypothesized Therapeutic Area: Oncology

The trifluoromethoxy group has been incorporated into several anticancer agents, suggesting that this compound may also possess antiproliferative or cytotoxic activity against cancer cells.[7] The mechanism could be multifactorial, potentially involving the inhibition of tumor-associated proteases or the modulation of key signaling pathways.

Proposed Anticancer Mechanisms and Targets

-

Inhibition of Tumor-Associated Serine Proteases: Certain serine proteases are overexpressed in the tumor microenvironment and contribute to cancer progression, invasion, and metastasis. Targeting these proteases could be a viable anticancer strategy.

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through intrinsic or extrinsic pathways.

-

Cell Cycle Arrest: Interference with the cell cycle machinery can halt the proliferation of cancer cells.

Experimental Workflow: In Vitro Evaluation of Anticancer Activity

A tiered screening approach is recommended to assess the anticancer potential of this compound.

Figure 2: Workflow for assessing the in vitro anticancer activity of a compound.

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[5]

Materials:

-

This compound

-

Human cancer cell lines (e.g., from the NCI-60 panel)[12]

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well clear microplates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Hypothesized Therapeutic Area: Inflammation

The trifluoromethoxy substituent is present in molecules with demonstrated anti-inflammatory properties.[3][13] Therefore, this compound may modulate inflammatory pathways.

Proposed Anti-Inflammatory Mechanisms and Targets

-

Inhibition of Pro-inflammatory Mediators: The compound could reduce the production of key inflammatory molecules such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Modulation of Inflammatory Signaling Pathways: It may interfere with signaling cascades like the NF-κB or MAPK pathways, which are central to the inflammatory response.

Experimental Workflow: Evaluation of Anti-Inflammatory Activity

The anti-inflammatory potential can be investigated using a cell-based model of inflammation.

Figure 3: Workflow for evaluating the in vitro anti-inflammatory activity of a compound.

This protocol uses the Griess assay to quantify nitrite, a stable product of nitric oxide, in cell culture supernatants.[3]

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Complete cell culture medium

-

Griess reagent

-

Sodium nitrite standard solution

-

96-well clear microplates

-

Microplate reader (absorbance at 540 nm)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Assay:

-

Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.

-

Incubate for 15 minutes at room temperature.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage of inhibition of NO production.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for the initial characterization of the therapeutic potential of this compound. The strong rationale for its activity as a serine protease inhibitor, coupled with the potential for anticancer and anti-inflammatory effects, makes it a high-priority candidate for further investigation. The provided experimental protocols offer a clear and actionable path for researchers to validate these hypotheses.

Future work should focus on in-depth mechanistic studies for the most promising activities identified. For instance, if potent and selective serine protease inhibition is confirmed, progression to in vivo models of thrombosis would be warranted. Similarly, promising anticancer or anti-inflammatory activity would necessitate further investigation into the specific molecular pathways involved and validation in relevant animal models. The systematic approach detailed in this guide will be instrumental in efficiently advancing this compound through the drug discovery pipeline.

References

-

Yoshimura, T., et al. (1980). Inhibition of four human serine proteases by substituted benzamidines. The Journal of biological chemistry, 255(20), 9863–9868. [Link]

-

Tervonen, T. A., et al. (2017). Virtual Screening of Transmembrane Serine Protease Inhibitors. Methods in molecular biology (Clifton, N.J.), 1575, 237–250. [Link]

-

Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63. [Link]

-

Korkmaz, B., et al. (2011). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjugate chemistry, 22(5), 967–974. [Link]

-

Soylu-Eter, E., et al. (2021). 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity. Archiv der Pharmazie, 354(10), e2100160. [Link]

- [This citation is not available in the provided search results]

- [This citation is not available in the provided search results]

- [This citation is not available in the provided search results]

-

Al-Suwaidan, I. A., et al. (2022). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules (Basel, Switzerland), 27(23), 8527. [Link]

- [This citation is not available in the provided search results]

-

Di Cera, E. (2009). Thrombin. Molecular aspects of medicine, 30(6), 409–427. [Link]

- [This citation is not available in the provided search results]

- [This citation is not available in the provided search results]

- [This citation is not available in the provided search results]

-

Green, G. D., & Shaw, E. (1981). Peptidyl diazomethyl ketones are specific inactivators of thiol proteinases. The Journal of biological chemistry, 256(4), 1923–1928. [Link]

- [This citation is not available in the provided search results]

-

Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240(4), 1579–1585. [Link]

- [This citation is not available in the provided search results]

-

Neurath, H. (1984). Evolution of proteolytic enzymes. Science (New York, N.Y.), 224(4647), 350–357. [Link]

- [This citation is not available in the provided search results]

-

Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chembiochem : a European journal of chemical biology, 5(5), 637–643. [Link]

- [This citation is not available in the provided search results]

- [This citation is not available in the provided search results]

- [This citation is not available in the provided search results]

-

Ferguson, T. E. G., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in chemistry, 10, 782608. [Link]

- [This citation is not available in the provided search results]

- [This citation is not available in the provided search results]

-

Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature reviews. Cancer, 6(10), 813–823. [Link]

- [This citation is not available in the provided search results]

- [This citation is not available in the provided search results]

Sources

- 1. Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome [mdpi.com]

- 2. protocols.io [protocols.io]

- 3. Anti-inflammatory activity of ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. iv.iiarjournals.org [iv.iiarjournals.org]

- 10. Virtual Screening of Transmembrane Serine Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3D Models of the NCI60 Cell Lines for Screening Oncology Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(Trifluoromethoxy)benzimidamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups has emerged as a paramount tool for optimizing the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF3) group has garnered significant attention for its unique electronic properties and its profound impact on a molecule's lipophilicity, metabolic stability, and target-binding affinity. This guide delves into the technical intricacies of a molecule bearing this crucial functional group: 3-(trifluoromethoxy)benzimidamide. While its direct therapeutic applications are not extensively documented in publicly accessible literature, its structural motifs strongly suggest its role as a key intermediate in the synthesis of high-value pharmaceutical agents, particularly in the realm of antithrombotic therapy. This document aims to provide a comprehensive overview of its synthesis, physicochemical properties, and putative applications, serving as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties and Structural Attributes

This compound is most commonly handled in its hydrochloride salt form, which enhances its stability and solubility.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | N/A |

| CAS Number | 186982-36-5 | N/A |

| Molecular Formula | C8H8ClF3N2O | N/A |

| Molecular Weight | 240.61 g/mol | N/A |

| Appearance | Typically a powder or liquid | [1] |

| Purity | Commonly available at ≥97% | [1] |

| Storage | Store in a tightly closed container | [1] |

The presence of the trifluoromethoxy group at the meta-position of the benzene ring significantly influences the molecule's electronic and steric properties. The strong electron-withdrawing nature of the -OCF3 group can modulate the pKa of the benzimidamide moiety, impacting its interaction with biological targets. Furthermore, the lipophilicity conferred by the trifluoromethoxy group can enhance cell membrane permeability, a critical factor in drug bioavailability.

Synthesis and Mechanistic Considerations

The Pinner Reaction: A Probable Synthetic Route

The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which can then be treated with ammonia to yield the corresponding amidine.[2][3]

Workflow for the Synthesis of this compound via the Pinner Reaction:

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothesized):

-

Pinner Salt Formation:

-

Dissolve 3-(trifluoromethoxy)benzonitrile in a suitable anhydrous alcohol (e.g., ethanol).

-

Cool the solution to 0°C.

-

Bubble dry hydrogen chloride gas through the solution while maintaining the temperature at 0°C to prevent decomposition of the resulting imino ester salt.[2]

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the Pinner salt may precipitate from the solution and can be isolated by filtration.

-

-

Ammonolysis:

-

Suspend the isolated Pinner salt in an alcoholic solution of ammonia.

-

Stir the mixture at room temperature until the conversion to the benzimidamide is complete.

-

The final product, this compound hydrochloride, can be isolated by removal of the solvent and subsequent purification, for example, by recrystallization.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and solvents is critical to prevent the hydrolysis of the nitrile and the intermediate Pinner salt to the corresponding amide and ester, respectively.[2]

-

Acid Catalyst: A strong acid, typically gaseous HCl, is required to protonate the nitrile nitrogen, thereby activating the nitrile carbon for nucleophilic attack by the alcohol.[4][5]

-

Low Temperature: The reaction is often carried out at low temperatures to control the exothermicity and to ensure the stability of the thermally sensitive imino ester intermediate.[3]

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds such as 3-(trifluoromethoxy)benzamide.[6][7][8]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the trifluoromethoxy and imidamide substituents. The protons of the -NH2 and =NH groups of the imidamide will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the imidamide carbon, and the carbon of the trifluoromethoxy group. The latter will exhibit a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single, sharp signal is anticipated for the three equivalent fluorine atoms of the trifluoromethoxy group.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for N-H stretching of the amidine group (typically in the range of 3100-3500 cm⁻¹), C=N stretching (around 1650 cm⁻¹), and C-O and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the free base or the protonated molecule, depending on the ionization technique used. Fragmentation patterns would likely involve the loss of ammonia and the trifluoromethoxy group.

Potential Applications in Drug Development

The structural features of this compound strongly suggest its utility as a building block in the synthesis of enzyme inhibitors, particularly for serine proteases involved in the coagulation cascade.

Factor Xa Inhibitors: A Key Therapeutic Target

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders.[9][10][11] Many potent and selective Factor Xa inhibitors incorporate a benzamidine moiety, which can form a salt bridge with a conserved aspartic acid residue in the S1 pocket of the enzyme's active site.

The trifluoromethoxy group in this compound can serve to enhance the binding affinity and improve the pharmacokinetic properties of a potential Factor Xa inhibitor. Its lipophilic nature can facilitate entry into the hydrophobic S4 pocket of the enzyme, while its electronic properties can modulate the overall binding interactions.

Logical Relationship in Drug Design:

Caption: Role of this compound in Factor Xa inhibitor design.

Other Potential Therapeutic Areas

The benzamidine scaffold is also found in inhibitors of other proteases, such as thrombin and trypsin. Therefore, this compound could potentially serve as a starting material for the development of inhibitors for a range of enzymes with therapeutic relevance in areas such as inflammation, cancer, and infectious diseases.[1][12][13]

Conclusion and Future Perspectives

This compound represents a strategically important, yet under-documented, building block in medicinal chemistry. Its synthesis, likely proceeding via the Pinner reaction of the corresponding nitrile, provides access to a scaffold with significant potential for the development of novel therapeutics. The combination of a target-binding benzamidine group and a pharmacokinetically favorable trifluoromethoxy substituent makes this molecule a highly attractive starting point for the design of enzyme inhibitors, particularly for Factor Xa.

Future research in this area should focus on the development and optimization of a robust and scalable synthesis for this compound. Furthermore, the exploration of its incorporation into a diverse range of molecular scaffolds will likely lead to the discovery of novel drug candidates with improved efficacy and safety profiles. As the demand for innovative therapeutics continues to grow, the value of specialized chemical intermediates like this compound is set to increase, making it a key compound for researchers at the forefront of drug discovery.

References

- BenchChem. Synthesis routes of 3-(Trifluoromethyl)benzamide. (n.d.).

- NROChemistry. Pinner Reaction. (n.d.).

- Schlama, T., & Mioskowski, C. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.

- SpectraBase. 3-(Trifluoromethoxy)benzamide. (n.d.).

- SpectraBase. 3-(Trifluoromethoxy)

- PubChem. N'-hydroxy-3-(trifluoromethyl)benzimidamide. (n.d.).

- Aher, N. G., et al. (2022). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. RSC Medicinal Chemistry, 13(4), 465-474.

- PubChemLite. 3-(trifluoromethoxy)benzamide (C8H6F3NO2). (n.d.).

- Li, Y., et al. (2022). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 27(19), 6523.

- El-Sayed, M. A., et al. (2024). Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. Current Computer-Aided Drug Design, 20(5), 564-574.

- Wikipedia. Pinner reaction. (2023, December 2).

- Schlama, T., & Mioskowski, C. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.

- Drugs.com. List of Factor Xa inhibitors. (2023, June 12).

- Adooq Bioscience. Factor Xa inhibitors. (n.d.).

- Noreen, S., et al. (2019). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Journal of the Chemical Society of Pakistan, 41(1), 113-119.

- De Oliveira, R. B., et al. (2020). Novel FXa Inhibitor Identification through Integration of Ligand- and Structure-Based Approaches. Molecules, 25(11), 2699.

- Santa Cruz Biotechnology. 3,5-Bis(trifluoromethyl)benzamidine hydrochloride. (n.d.).

- Chem-Impex. 3-Trifluoromethyl-benzamidine·HCl. (n.d.).

- Zhang, Y., et al. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 10, 1046893.

- J&K Scientific LLC. 3-Trifluoromethyl-benzamidine·HCl. (n.d.).

- BenchChem. Comparative Guide to the Biological Activities of 3-(Trifluoromethyl)

- BenchChem.

- Wikipedia. Direct factor Xa inhibitors. (2023, November 29).

- ChemicalBook. 3-TRIFLUOROMETHYL-BENZAMIDINE HCL synthesis. (n.d.).

- NIST. Benzenamine, 3-(trifluoromethyl)-. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pinner Reaction | NROChemistry [nrochemistry.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. PubChemLite - 3-(trifluoromethoxy)benzamide (C8H6F3NO2) [pubchemlite.lcsb.uni.lu]

- 9. drugs.com [drugs.com]

- 10. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 3-(Trifluoromethoxy)benzimidamide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Trifluoromethoxy)benzimidamide, a key building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, unambiguous structural confirmation is paramount. This document outlines the theoretical and practical aspects of characterizing this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices, provide detailed, self-validating protocols, and interpret the resulting data to construct a complete and verifiable spectroscopic profile of the target molecule.

Molecular Structure and Spectroscopic Implications

This compound is an aromatic compound featuring three distinct chemical moieties that govern its spectroscopic signature:

-

The Benzene Ring: A 1,3-disubstituted (meta) aromatic system whose protons and carbons will exhibit predictable splitting patterns and chemical shifts.

-

The Trifluoromethoxy Group (-OCF₃): A strongly electron-withdrawing group that significantly influences the electronic environment of the aromatic ring. It provides a unique and powerful handle for ¹⁹F NMR analysis.

-

The Benzimidamide Group (-C(=NH)NH₂): A functional group whose labile protons and characteristic C=N bond are key identifiers in ¹H NMR and IR spectroscopy, respectively.

Understanding the interplay of these groups is fundamental to interpreting the spectroscopic data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules. A multi-nuclear approach provides a complete picture of the carbon and proton framework, as well as the unique fluorine environment.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, making them more easily observable.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H NMR Acquisition:

-

Acquire data at 298 K.

-

Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Obtain a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each unique carbon.

-

Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

¹⁹F NMR Acquisition:

-

Acquire data using a standard one-pulse experiment.

-

Proton decoupling is generally not required but can be used for simplification.

-

A small number of scans (e.g., 16) is usually sufficient due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.

-

Data Interpretation and Predicted Spectra

¹H NMR Spectroscopy

The protons of the imidamide group (-NH and -NH₂) are expected to appear as broad singlets due to quadrupole broadening and exchange with the solvent. The aromatic region will show four distinct signals corresponding to the four protons on the benzene ring, with splitting patterns dictated by their meta and ortho coupling constants.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.5 - 8.5 | br s | 3H | -C(=NH )NH₂ |

| ~7.8 - 7.7 | m | 1H | Ar-H (H-2 or H-6) |

| ~7.6 - 7.5 | t, J ≈ 8 Hz | 1H | Ar-H (H-5) |

| ~7.5 - 7.4 | m | 1H | Ar-H (H-6 or H-2) |

| ~7.3 - 7.2 | d, J ≈ 8 Hz | 1H | Ar-H (H-4) |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals. The carbon of the trifluoromethoxy group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F)[1]. The imidamide carbon will be found in the typical range for such functional groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

|---|---|---|

| ~165 | C =NH | Imidamide Carbon |

| ~149 | C -OCF₃ | |

| ~133 | Ar-C | Quaternary |

| ~131 | Ar-C H | |

| ~126 | Ar-C H | |

| ~121 | Ar-C H | |

| ~120.5 (q, ¹JC-F ≈ 255 Hz) | OC F₃ | Characteristic quartet[1] |

| ~119 | Ar-C H | |

¹⁹F NMR Spectroscopy

This spectrum provides a simple yet powerful confirmation of the -OCF₃ group. As the three fluorine atoms are chemically equivalent, they will produce a single, sharp signal. Its chemical shift is highly characteristic of the trifluoromethoxy moiety attached to an aromatic ring.[2][3]

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

| ~ -58 to -60 | s | -OF ₃ |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. The analysis relies on the principle that molecular bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition:

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to achieve a high-quality spectrum.

-

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance plot.

Data Interpretation

The IR spectrum is interpreted by assigning absorption bands to specific molecular vibrations. For this compound, the most informative regions are the N-H stretching region, the C=N stretching region, and the fingerprint region containing the strong C-F and C-O absorptions. The spectrum of the related compound 3-(Trifluoromethoxy)benzamide shows characteristic amide and trifluoromethoxy peaks which can be used as a reference.[4][5]

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3400 - 3200 | Medium, Broad | N-H Stretch | Imidamide (-NH₂) |

| ~3100 | Medium | C-H Stretch | Aromatic |

| ~1650 | Strong | C=N Stretch | Imidamide |

| ~1600, ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250 - 1100 | Very Strong | C-F Stretch & C-O Stretch | Trifluoromethoxy (-OCF₃) |

| ~800 | Strong | C-H Bend (out-of-plane) | 1,3-disubstituted aromatic |

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions, typically the protonated species [M+H]⁺.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. This allows for mass measurements with an accuracy of <5 ppm.

-

Data Acquisition: Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Data Interpretation

The primary goal is to identify the molecular ion peak and confirm that its measured mass matches the calculated exact mass. The molecular formula of this compound is C₈H₇F₃N₂O.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion Species | Calculated Exact Mass | Expected m/z |

|---|---|---|

| [M] | 216.0510 | 216.0510 |

| [M+H]⁺ | 217.0589 | 217.0589 |

| [M+Na]⁺ | 239.0408 | 239.0408 |

Fragmentation Analysis: Under ESI conditions, fragmentation is typically minimal. However, if fragmentation is induced (e.g., via MS/MS), characteristic neutral losses such as ammonia (-17 Da) or the trifluoromethoxy radical (-83 Da) could be observed, further corroborating the proposed structure.

Integrated Spectroscopic Workflow: A Self-Validating Approach

The true power of spectroscopic characterization lies in the integration of data from multiple, orthogonal techniques. Each method validates the others, leading to an irrefutable structural assignment. The workflow below illustrates this logic.

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

Conclusion

The comprehensive spectroscopic characterization of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. ¹H, ¹³C, and ¹⁹F NMR establish the precise atomic connectivity and chemical environment. IR spectroscopy provides rapid confirmation of essential functional groups, particularly the imidamide and trifluoromethoxy moieties. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. Following the protocols and interpretative frameworks outlined in this guide ensures a robust, reliable, and scientifically sound structural confirmation, which is a critical prerequisite for any further research or development activities.

References

-

SpectraBase. (n.d.). 3-(Trifluoromethoxy)benzamide. Wiley-VCH. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(Trifluoromethoxy)benzamide - Optional[ATR-IR] - Spectrum. Wiley-VCH. Retrieved from [Link]

-

Supporting Information for relevant publication. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H-NMR spectrum of compound 3. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(trifluoromethoxy)benzamide (C8H6F3NO2). Retrieved from [Link]

-

PubChem. (n.d.). N'-hydroxy-3-(trifluoromethyl)benzimidamide. National Center for Biotechnology Information. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methoxy-2-(trifluoromethyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S88. 19 F NMR spectrum of 3k, Related to Scheme 3. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-(Trifluoromethyl)benzamide. National Institute of Standards and Technology. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of trifluoromethyl-functionalized benzo[de][4][6]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-(Trifluoromethyl)benzamide. National Institute of Standards and Technology. Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]

-

PubMed Central. (n.d.). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed Central. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). Retrieved from [Link]

-

PubMed Central. (n.d.). Direct Flavonoid-Focused Chemical Comparison among Three Epimedium Plants by Online Liquid Extraction–High Performance Liquid Chromatography–Tandem Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). ES2697408T3 - Compositions and processes for a better analysis of mass spectrometry.

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-(Trifluoromethoxy)benzimidamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of 3-(Trifluoromethoxy)benzimidamide, a molecule of interest in contemporary drug discovery. Recognizing the critical importance of physicochemical properties in the developability of a compound, this document offers a detailed exploration of its anticipated solubility and stability characteristics. In the absence of extensive public data on this specific molecule, this guide synthesizes information from structurally related compounds, including benzamidines and trifluoromethoxy-substituted aromatics, and lays out a series of robust, field-proven experimental protocols. These methodologies are designed to be self-validating systems for determining aqueous and organic solubility, as well as stability under various stress conditions as mandated by international guidelines. The aim is to equip researchers and drug development professionals with the necessary tools and rationale to thoroughly evaluate this compound, ensuring data integrity and facilitating informed decision-making in a research and development setting.

Introduction: The Significance of Physicochemical Profiling